molecular formula C28H24ClF3N6 B2509302 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine CAS No. 931743-12-3

1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine

Katalognummer: B2509302
CAS-Nummer: 931743-12-3
Molekulargewicht: 536.99
InChI-Schlüssel: IGUGJIWCOCREOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine is a complex heterocyclic compound. It features a triazoloquinazoline core, which is known for its diverse biological activities. The presence of a trifluoromethyl group and a piperazine ring further enhances its pharmacological potential.

Wirkmechanismus

The mechanism of action of 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine can be compared with other triazoloquinazoline derivatives:

Biologische Aktivität

The compound 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine, also known as C680-0789, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies.

Anticancer Properties

Research indicates that derivatives of triazoles and quinazolines exhibit significant cytotoxic effects against various cancer cell lines. A study focused on triazole-quinazoline hybrids demonstrated that these compounds can inhibit the growth of MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Specifically, some derivatives showed IC50 values indicating potent cytotoxicity against the MCF-7 cell line .

CompoundCell LineIC50 Value (µM)Activity Level
6aMCF-7<10High
6bHeLa>50Mild
6cHeLa>50Mild

Antimicrobial Activity

Triazoloquinazolines have been reported to possess antibacterial and antifungal properties. In vitro studies have shown that these compounds can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

The biological activity of C680-0789 may be attributed to its ability to interact with various cellular targets. For instance, triazole derivatives are known to inhibit enzymes involved in nucleic acid synthesis and cell division . The compound's structure suggests it may interfere with signaling pathways critical for cancer cell proliferation.

Synthesis and Evaluation

A notable study synthesized a series of triazole-quinazoline derivatives and evaluated their biological activities. Among them, C680-0789 was highlighted for its promising anticancer properties. The derivatives were synthesized through a multi-step reaction involving chloroacetylation followed by cyclization with triazole precursors .

Cytotoxicity Testing

The cytotoxic effects were assessed using the MTT assay on both MCF-7 and HeLa cell lines. The results indicated that modifications on the quinazoline ring significantly influenced cytotoxicity levels. The introduction of specific substituents led to enhanced activity against cancer cells compared to unmodified analogs .

Eigenschaften

IUPAC Name

7-chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClF3N6/c1-17-5-3-8-23(18(17)2)36-11-13-37(14-12-36)26-22-16-21(29)9-10-24(22)38-27(33-26)25(34-35-38)19-6-4-7-20(15-19)28(30,31)32/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUGJIWCOCREOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.